molecular formula C20H22N4O2S B2609491 N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953231-05-5

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2609491
CAS RN: 953231-05-5
M. Wt: 382.48
InChI Key: UNUSUGYFWSMZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been found to have potential therapeutic applications in the treatment of opioid addiction, pain management, and other related disorders.

Scientific Research Applications

Catalytic Systems for Amidation Reactions

The compound N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is part of a broader class of chemicals utilized in catalytic systems for coupling reactions, specifically in the Goldberg amidation. This type of reaction is crucial for creating bonds between (hetero)aryl chlorides and amides, which are fundamental processes in organic synthesis. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has been proven effective for this purpose, especially with less reactive (hetero)aryl chlorides. This catalytic system opens up possibilities for a variety of functionalized (hetero)aryl chlorides to react with aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, it facilitates the arylation of lactams and oxazolidinones, presenting a versatile approach for synthesizing complex molecules (De, Yin, & Ma, 2017).

Neuroprotective Potential

The structural framework of N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is closely related to compounds exhibiting potent neuroprotective properties. For instance, derivatives with similar structures have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, which are crucial for their neuroprotective effects. These compounds protect cultured hippocampal neurons from glutamate toxicity, indicating their potential as treatments for neurodegenerative diseases. The specificity and efficacy of these compounds underscore the significance of structural design in developing neuroprotective drugs, with a particular focus on mitigating the adverse effects commonly associated with NMDA antagonists (Chenard et al., 1995).

Anticancer Activity

Compounds structurally related to N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have demonstrated significant potential as anticancer agents. Specifically, 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues exhibit a range of anticancer activities. These activities include the induction of apoptotic cell death and G2 phase arrest of the cell cycle in cancer cells. Such findings highlight the utility of these compounds in developing novel anticancer therapies with a focus on targeted cell death mechanisms and cell cycle disruption (Chitti et al., 2021).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c21-12-16-4-1-2-6-18(16)23-20(26)19(25)22-13-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUSUGYFWSMZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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